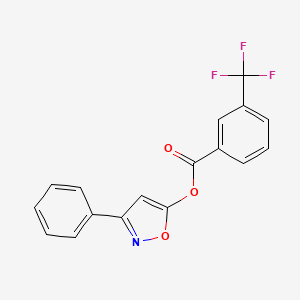

![molecular formula C15H16O6 B2378458 Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-43-0](/img/structure/B2378458.png)

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

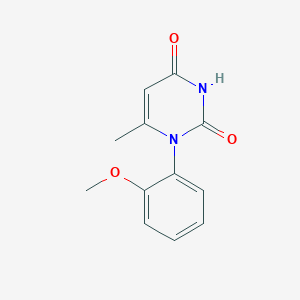

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C15H16O6 . Its average mass is 292.284 Da and its monoisotopic mass is 292.094696 Da .

Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, has been a subject of research . For instance, the benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran core, which is a heterocyclic compound . The ethoxycarbonyl group is attached to the benzofuran core via an oxygen atom .Applications De Recherche Scientifique

Synthesis and Polymer Precursor Applications

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is involved in the synthesis pathways leading to renewable and biodegradable materials. Notably, it plays a role in the production of biobased terephthalic acid precursors, which are essential for creating renewable polyethylene terephthalate (PET). These reactions are catalyzed by Lewis acid molecular sieves like Zr-β and Sn-β, indicating the compound's utility in sustainable material synthesis. The process showcases the transformation of renewable furans with ethylene, highlighting the potential of ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate derivatives in green chemistry applications (Pacheco et al., 2015).

Novel Chemical Synthesis

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been utilized in the synthesis of complex chemical structures. For example, its reaction with dimethylsulfoxonium methylide leads to novel tricyclic products, demonstrating its versatility in organic synthesis. This reactivity opens pathways for creating diverse molecular architectures, which can be foundational in drug development and materials science (Yamashita et al., 1995).

Biological Activity Exploration

Compounds derived from ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate have been investigated for their biological activities. Research into these derivatives aims to discover potential therapeutic agents, highlighting the compound's significance in medicinal chemistry. The synthesis and evaluation of such derivatives contribute to understanding their mechanisms of action and potential applications in treating diseases (Mubarak et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-4-18-14(16)13-9(3)20-12-7-6-10(8-11(12)13)21-15(17)19-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSTTZHKWAJYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)

![Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2378381.png)

![1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378382.png)

![1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2378383.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B2378397.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)